(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
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Overview
Description
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic synthesis. The process may start with the preparation of the pyridoindole core, followed by the introduction of the methoxy group and the pyrazolyl moiety. Common reagents used in these steps include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different methoxy derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This could lead to the development of new biochemical tools or therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure could interact with specific biological targets, making it a candidate for developing new medications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. This could have applications in fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a therapeutic setting or as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone include other heterocyclic compounds with similar structures, such as:
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
What sets this compound apart is its unique combination of functional groups and heterocyclic rings
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H21N5O2/c1-24-20(25-8-3-4-9-25)16(12-22-24)21(27)26-10-7-19-17(13-26)15-11-14(28-2)5-6-18(15)23-19/h3-6,8-9,11-12,23H,7,10,13H2,1-2H3 |
InChI Key |
YOUTXTRYYSQSJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC)N5C=CC=C5 |
Origin of Product |
United States |
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